2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Overview
Description
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is an organic compound characterized by a pyrazole ring substituted with a methyl group and a trifluoromethyl group, and an ethanol moiety attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)-1-phenyl-1H-pyrazole, with an appropriate methylating agent to introduce the methyl group at the 5-position of the pyrazole ring.
Attachment of the Ethanol Moiety: The next step involves the reaction of the methylated pyrazole with an ethylene oxide or a similar reagent to introduce the ethanol group at the nitrogen atom of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts to enhance reaction rates, and purification techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid.
Reduction: Formation of reduced derivatives of the pyrazole ring or the trifluoromethyl group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol: Lacks the methyl group at the 5-position.
2-[5-Methyl-1H-pyrazol-1-yl]ethanol: Lacks the trifluoromethyl group.
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: Has a methanol group instead of ethanol.
Uniqueness
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is unique due to the presence of both the methyl and trifluoromethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)11-12(5)2-3-13/h4,13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYMYBNLSWIEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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